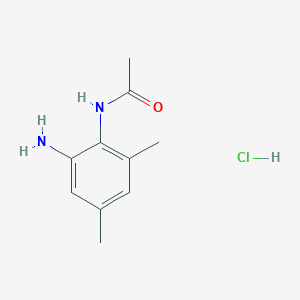
N-(2-アミノ-4,6-ジメチルフェニル)アセトアミド塩酸塩
概要
説明
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of acetamide and contains an amino group and two methyl groups attached to the phenyl ring.
科学的研究の応用
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
Target of Action
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride is an active metabolite of lidocaine . Lidocaine is a local anesthetic and antiarrhythmic drug, which works by blocking voltage-gated sodium channels in the cell membrane. Therefore, it can be inferred that N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride may also target these sodium channels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride typically involves the reaction of 2,6-dimethylaniline with acetic anhydride to form N-(2,6-dimethylphenyl)acetamide. This intermediate is then subjected to further reactions to introduce the amino group at the 2-position of the phenyl ring. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
類似化合物との比較
Similar Compounds
N-(2,6-dimethylphenyl)-2-[(1-methylethyl)amino]acetamide hydrochloride: Known for its use as a local anesthetic.
2,2’-(Azanediyl)bis[N-(2,6-dimethylphenyl)acetamide] Hydrochloride: Used in pharmaceutical research as an impurity reference standard.
Uniqueness
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
生物活性
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride, also known as 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, is an important compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has the molecular formula and is recognized as a hydrochloride salt form of 2-amino-N-(2,6-dimethylphenyl)acetamide. Its structure features a dimethyl-substituted phenyl ring, which is crucial for its biological activity.
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride acts primarily as a local anesthetic , similar to lidocaine. Its mechanism involves the blockade of sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action leads to its anesthetic effects, making it valuable in both clinical and research settings.
Analgesic Effects
The compound has been studied for its analgesic properties, particularly as a metabolite of lidocaine. It demonstrates efficacy in pain management by inhibiting nerve conduction.
Enzyme Inhibition
Research indicates that N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride exhibits inhibitory activity against cholinesterase enzymes (AChE and BChE). This property is essential for developing treatments for conditions like Alzheimer's disease, where increased acetylcholine availability is beneficial .
Case Studies and Research Findings
Several studies have highlighted the biological activities of N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N-(2-amino-4,6-dimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-6-4-7(2)10(9(11)5-6)12-8(3)13;/h4-5H,11H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJPAIZTAYYJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)NC(=O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















